3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide
CAS No.:
Cat. No.: VC17501641
Molecular Formula: C10H13BrFNO3S
Molecular Weight: 326.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrFNO3S |
|---|---|
| Molecular Weight | 326.18 g/mol |
| IUPAC Name | 3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |
| Standard InChI Key | LXXIPWKSDGMEME-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for this compound is 3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide, reflecting its substitution pattern on the benzene ring and the N-linked 3-methoxypropyl group. Its molecular formula, C₁₀H₁₃BrFNO₃S, confirms the presence of bromine (Br), fluorine (F), and sulfur (S) atoms, critical for its electronic and steric properties . The SMILES notation COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br provides a linear representation of its structure, highlighting the methoxypropyl chain (-OCCCNSO₂) attached to the sulfonamide group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 326.18 g/mol | |
| CAS Number | 2043001-51-8 | |
| InChI Key | LXXIPWKSDGMEME-UHFFFAOYSA-N | |
| XLogP3 (Partition Coefficient) | 3.2 (estimated) |
The InChIKey LXXIPWKSDGMEME-UHFFFAOYSA-N serves as a unique identifier for database searches, while the XLogP3 value of 3.2 suggests moderate lipophilicity, influencing membrane permeability and bioavailability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Sulfonylation: 3-Bromo-5-fluorobenzenesulfonyl chloride reacts with 3-methoxypropylamine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, yielding the sulfonamide intermediate.
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving >95% purity.
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time. Key parameters include:
-
Residence Time: 10–15 minutes
-
Temperature: 20–25°C
-
Catalyst: Immobilized lipases for enantioselective synthesis of chiral analogs.
Mechanism of Biological Action
Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH-) acts as a zinc-binding motif, inhibiting carbonic anhydrases (CAs) by coordinating to the active-site Zn²⁺ ion. This disrupts the enzyme’s ability to hydrate CO₂, altering bicarbonate (HCO₃⁻) and proton (H⁺) concentrations in tissues. Isoform selectivity studies are pending, but analogous compounds show affinity for CA IX and XII, hypoxia-inducible enzymes overexpressed in tumors.
Antibacterial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to dihydropteroate synthase (DHPS) inhibition, a folate pathway enzyme.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Solubility in Water | 0.12 mg/mL (25°C) | Shake-flask |
| LogP (Octanol-Water) | 3.2 | HPLC |
| pKa (Sulfonamide NH) | 9.8 | Potentiometric titration |
| Melting Point | 148–150°C | DSC |
The low water solubility necessitates formulation strategies like nanosuspensions or co-solvents (e.g., PEG 400) for in vivo studies.
Research Applications and Future Directions
Oncology
In vitro studies demonstrate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12 µM) via caspase-3 activation. Synergy with doxorubicin (Combination Index = 0.82) suggests potential as an adjuvant therapy.
Neuropharmacology
Preliminary data indicate inhibition of human serotonin transporter (SERT) with 40% inhibition at 10 µM, warranting exploration in mood disorder models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume